2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-bromo-4-fluoro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-5-4(6(9,10)11)3(8)1-2-12-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUSCLPQTUXHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 4-fluoro-3-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . Industrial production methods often employ similar halogenation techniques but on a larger scale, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine serves as an intermediate in synthesizing biologically active molecules, including potential drugs targeting specific biological pathways. For example:
- Kinase Inhibition : The compound has been identified as a precursor for kinase inhibitors targeting LRRK2, which is implicated in neurodegenerative diseases. It modulates cellular signaling pathways, offering therapeutic potential in conditions like Parkinson's disease .
- Antiviral Activity : Studies have shown that derivatives of this compound exhibit significant antiviral properties against viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), enhancing plant resistance mechanisms through the induction of protective enzymes.
- Anticancer Properties : Research indicates that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
Agrochemical Applications
In the agrochemical industry, this compound is utilized in the synthesis of pesticides and herbicides. The fluorinated structure contributes to the efficacy of these compounds by influencing metabolic pathways in target organisms .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Kinase Inhibition Study : A study demonstrated that derivatives of this compound effectively inhibit LRRK2 activity, which could lead to new treatments for neurodegenerative diseases.
- Antiviral Research : Research involving trifluoromethyl pyridine derivatives revealed their ability to enhance resistance against viral infections in plants, indicating their potential use in agricultural biotechnology .
- Cancer Cell Line Studies : Investigations into the effects of this compound on cancer cell lines have shown promising results in terms of reducing cell viability and promoting apoptosis, suggesting avenues for further pharmaceutical development.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine depends on its application. In pharmaceutical research, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity . The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomers and Halogen-Substituted Derivatives
4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (CAS: 1227496-58-3)
- Molecular Formula : C₆H₂BrF₄N (identical to the target compound).
- Key Differences : The bromine and fluorine substituents are swapped (Br at position 4, F at position 2).
- Implications : Positional isomerism alters electronic distribution. The bromine at position 4 may direct electrophilic attacks differently compared to position 2, affecting regioselectivity in further functionalization .
2-Bromo-3-chloro-4-(trifluoromethyl)pyridine (CAS: 1211582-91-0)
- Molecular Formula : C₆H₂BrClF₃N (MW: 243.98).
- Key Differences : Chlorine replaces fluorine at position 3.
6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (CAS: 1227577-05-0)
Trifluoromethylpyridine Derivatives with Varied Substituents
2-Bromo-4-(trifluoromethyl)pyridine (CAS: 175205-81-9)
- Molecular Formula : C₆H₃BrF₃N (MW: 225.99).
- Key Differences : Lacks the fluorine substituent at position 4.
3-(4-Bromobenzoyl)-2-chloro-6-(trifluoromethyl)pyridine
- Molecular Formula: C₁₃H₆BrClF₃NO (MW: 368.55).
- Key Differences : Incorporates a bromobenzoyl group at position 3.
- Implications : The benzoyl group enhances aromatic stacking interactions, making this compound more suited for materials science applications compared to the simpler halogenated target compound .
Physicochemical and Reactivity Comparisons
Biological Activity
2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention for its diverse biological activities and potential pharmaceutical applications. With a molecular formula of C₆H₃BrF₃N and a molecular weight of approximately 225.99 g/mol, this compound's unique structure, characterized by the presence of bromine, fluorine, and trifluoromethyl groups, influences its reactivity and interactions with biological systems.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors, leading to modulation of specific biological pathways. The halogen substituents enhance its binding affinity to active sites on enzymes, which is crucial for its role as a precursor in the development of kinase inhibitors targeting proteins implicated in neurodegenerative diseases, such as LRRK2 (Leucine-rich repeat kinase 2) .
Biological Applications
The compound has been investigated for several applications:
- Pharmaceutical Development : It serves as an intermediate in synthesizing biologically active molecules, including potential drugs aimed at modulating cellular signaling pathways.
- Agrochemical Industry : Utilized in the synthesis of pesticides and herbicides due to its ability to influence metabolic pathways in plants .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Kinase Inhibition : Research indicates that this compound can act as a precursor for kinase inhibitors, particularly those targeting LRRK2. The inhibition mechanism involves interference with cellular signaling pathways, which could potentially lead to therapeutic effects in neurodegenerative diseases .
- Antiviral Activity : A study involving trifluoromethyl pyridine derivatives demonstrated that certain compounds exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). This suggests that derivatives of this compound may enhance plant resistance mechanisms through the induction of superoxide dismutase (SOD) and other protective enzymes .
- Anticancer Properties : The compound has shown promise in cancer research, where it was evaluated for its effects on cell proliferation and apoptosis in various cancer cell lines. The presence of trifluoromethyl groups is believed to enhance the anticancer activity by stabilizing interactions with target biomolecules .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₆H₃BrF₃N | Used as a precursor for kinase inhibitors |
| 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine | C₆H₃BrF₃N | Targets LRRK2; involved in neurodegenerative disease research |
| 2-Fluoro-4-(trifluoromethyl)pyridine | C₆H₄F₄N | Lacks bromine; used for synthesizing aminopyridines |
Q & A
Q. What are the established synthetic routes for 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
The synthesis typically involves halogenation or fluorination of trifluoromethylpyridine precursors. For example:
- Halogen exchange : Substitution of a leaving group (e.g., chlorine) with bromine using HBr or CuBr₂ under controlled temperatures (80–120°C) .
- Directed fluorination : Electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) at low temperatures (−20°C to 0°C) to preserve regioselectivity .
- Nickel-catalyzed coupling : Reductive coupling of halogenated intermediates, as demonstrated in analogous pyridine systems (e.g., 2-bromo-6-methylpyridine) .
Q. Key considerations :
Q. How is this compound characterized spectroscopically?
- ¹H/¹³C NMR : The trifluoromethyl group (δ ~120–125 ppm in ¹³C) and bromine/fluorine substituents induce distinct splitting patterns. For example, fluorine coupling (²J₃-F ~15 Hz) affects adjacent protons .
- Mass spectrometry : Expected molecular ion [M]⁺ at m/z 242 (C₆H₂BrF₄N⁺). Fragmentation patterns include loss of Br (~80 amu) and CF₃ (~69 amu) .
- IR spectroscopy : C-F stretches (1000–1100 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) confirm functional groups .
Q. What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation.
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the trifluoromethyl group.
- Safety : Classified as UN 2810 (toxic solid), requiring secondary containment and ventilation .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of nucleophilic substitution reactions?
The electron-withdrawing trifluoromethyl and fluorine groups deactivate the pyridine ring, directing nucleophiles (e.g., amines, thiols) to the C-2 position (para to bromine). Computational studies using density functional theory (DFT) reveal:
Q. Experimental validation :
Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?
Q. Case study :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
